

Technical Characterization Guide: Entrectinib (CAS 1251844-84-4) Reference Standards[1]

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Compound of Interest

Compound Name:	Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate
CAS No.:	1251844-84-4
Cat. No.:	B1400530

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Content Type: Comparative Technical Guide Subject: Entrectinib (RXDX-101) Reference Standard Characterization Audience: Analytical Chemists, QC Managers, and Drug Development Scientists[1]

Executive Summary & Strategic Context

In the development of TRK/ROS1 inhibitors, Entrectinib (CAS 1251844-84-4) presents unique characterization challenges due to its polymorphism and pH-dependent solubility.[1] While often indexed under CAS 1108743-60-7, the identifier 1251844-84-4 frequently denotes the specific free-base form used in early-stage discovery and specific patent applications.[1]

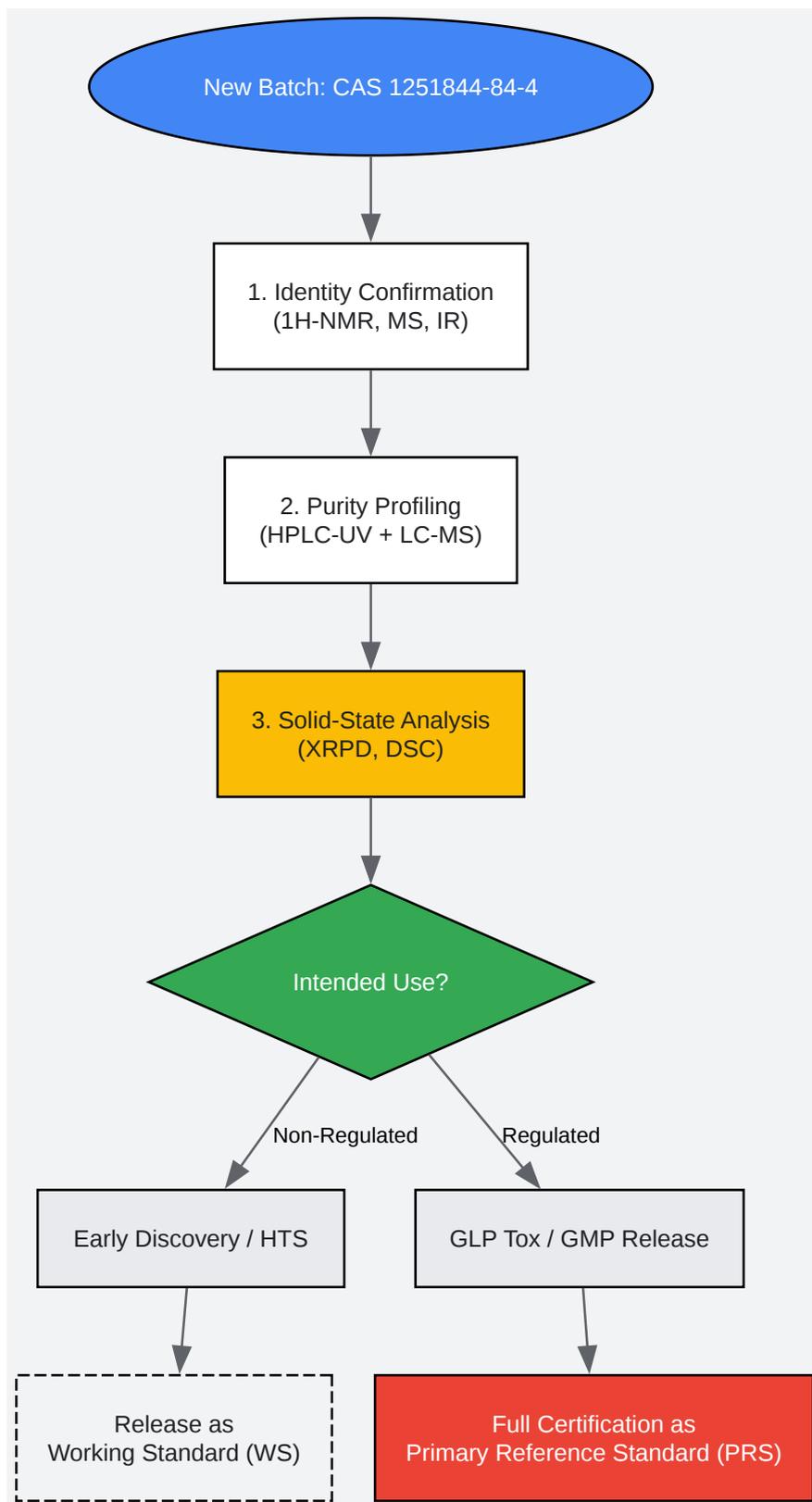
This guide provides a comparative analysis between Certified Primary Reference Standards (PRS) and Research-Grade Working Standards (WS). It establishes a self-validating protocol for verifying identity, purity, and solid-state form, ensuring data integrity for IND/NDA submissions.

The Core Dilemma: "Grade" vs. "Application"

Researchers often default to the highest purity available (>99%), but purity alone is insufficient for GMP release testing. A 99.9% pure standard with an undefined polymorphic form can lead to erroneous dissolution data and bioavailability failures.[2]

Characterization Workflow & Decision Logic

The following decision tree outlines the critical path for qualifying a reference standard based on its intended use (GLP Tox vs. GMP Release).



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Figure 1: Qualification workflow for Entrectinib reference materials. Note the critical checkpoint at Solid-State Analysis, often skipped in research-grade materials.

Comparative Analysis: Primary vs. Working Standards

The table below contrasts the analytical depth required for a Primary Reference Standard (PRS) versus a typical commercial Research Grade (WS) alternative.

Feature	Primary Reference Standard (PRS)	Research Grade / Working Standard	Impact on Data
Assay Method	Mass Balance (100% - Impurities - Water - Solvents)	HPLC Area Normalization %	Potency: Area % overestimates potency by ignoring water/solvents (often 1-3% error). [1] [2]
Polymorph ID	Quantitative XRPD (Form A confirmation)	Not Tested / Amorphous mix	Bioavailability: Different forms have vastly different dissolution rates. [1] [2]
Water Content	Karl Fischer (Coulometric)	Loss on Drying (LOD)	Stoichiometry: Entrectinib can form hydrates; LOD is insufficient for bound water. [1]
Trace Metals	ICP-MS (Catalyst residues: Pd, Cu)	Not Tested	Toxicity: Residual Palladium affects biological assays and toxicity reads. [1] [2]
Isotopic Purity	N/A (unless deuterated)	N/A	Quantitation: Essential only for LC-MS internal standards.

Detailed Experimental Protocols

High-Resolution HPLC Purity Profiling

Objective: To separate Entrectinib from its key impurities (N-oxide, des-methyl) and process byproducts.[1][2]

- System: Agilent 1290 Infinity II or equivalent UHPLC.
- Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 μm).[1] Why? The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic compounds like Entrectinib at high pH.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).[1][2]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.[3]
- Column Temp: 40°C.
- Detection: UV at 254 nm (primary) and 220 nm (impurity sensitivity).[1][2]

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	20	Equilibration
2.0	20	Isocratic Hold
15.0	80	Linear Ramp
18.0	95	Wash

| 20.0 | 20 | Re-equilibration |

Acceptance Criteria (PRS):

- Main peak retention time: $\sim 8.5 \pm 0.5$ min.[2]

- Tailing factor: < 1.5.[2]
- Resolution (Main peak vs. nearest impurity): > 2.0.

Solid-State Characterization (Polymorph Screening)

Objective: Entrectinib exists in multiple forms (Anhydrate Form A, Monohydrate, etc.).[1] Form A is thermodynamically stable and preferred for development.[2]

A. Differential Scanning Calorimetry (DSC)

- Instrument: TA Instruments Q2000.[4]
- Pan: Tzero Aluminum, crimped with pinhole.[1]
- Ramp: 10°C/min from 30°C to 250°C.[2]
- Critical Observation:
 - Form A (Target): Sharp endothermic melting peak at ~199°C - 201°C.[1][2]
 - Solvates/Hydrates: Broad endotherms < 150°C (desolvation) followed by recrystallization events.[1][2]

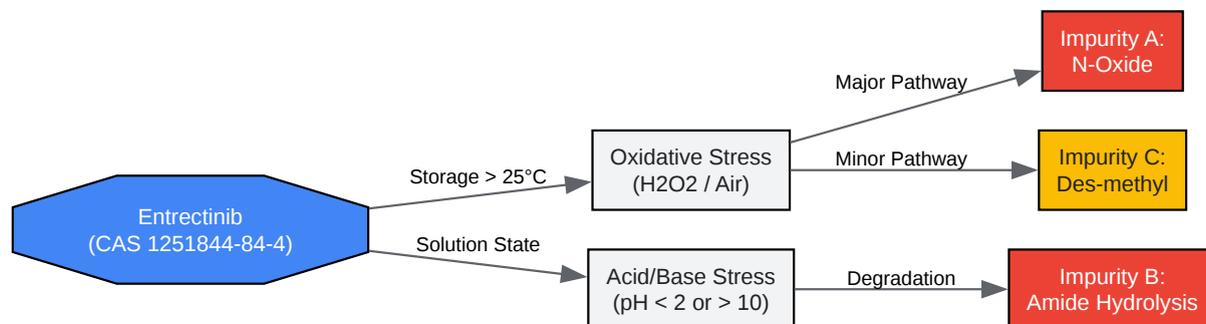
B. X-Ray Powder Diffraction (XRPD)

- Configuration: Bragg-Brentano geometry, Cu K α radiation.[1]
- Range: $2\theta = 3^\circ$ to 40° .
- Key Fingerprint Peaks (Form A): 7.1° , 13.4° , 19.8° ($\pm 0.2^\circ 2\theta$).[1][4] Absence of these peaks indicates an amorphous or incorrect crystalline form.

Impurity Fate & Stability Mapping[2]

Understanding degradation pathways is essential for handling the reference standard.

Entrectinib is susceptible to oxidation at the piperazine ring and hydrolysis at the amide bond.



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Figure 2: Impurity fate mapping.[1] The N-Oxide impurity is the most common storage-related degradant, requiring storage at -20°C under argon.[1]

Stability Data Summary (Stress Testing)

Stress Condition	Duration	Result (PRS)	Result (Generic WS)	Recommendation
Thermal (60°C)	7 Days	< 0.2% Degradation	1-2% Degradation	Generic samples often lack antioxidants or proper packaging.[1]
Oxidative (3% H2O2)	4 Hours	~3% N-Oxide Formation	~3% N-Oxide Formation	Critical: Molecule is inherently sensitive; avoid headspace air.[1] [2]
Photostability	1.2M Lux	Stable	Stable	Light sensitivity is low, but amber vials are standard practice.[1]

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